molecular formula C9H5BrF6 B14857907 3,4-Bis(trifluoromethyl)benzyl bromide

3,4-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B14857907
M. Wt: 307.03 g/mol
InChI Key: OTMDLXNMTOPZNF-UHFFFAOYSA-N
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Description

Significance of Bis(trifluoromethyl)benzyl Bromides in Contemporary Organic Synthesis

Bis(trifluoromethyl)benzyl bromides are a class of organic compounds characterized by a benzene (B151609) ring substituted with two trifluoromethyl groups and a bromomethyl group. These structural features impart unique reactivity, making them valuable reagents in a variety of chemical transformations. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the benzylic bromide, enhancing its utility as a versatile building block in the synthesis of more complex molecules. nih.govnbinno.com

The primary application of these compounds lies in their role as alkylating agents. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of the bis(trifluoromethyl)benzyl moiety into a wide range of substrates, which is particularly useful in the development of novel pharmaceuticals and agrochemicals. nbinno.comchemicalbook.com The presence of the trifluoromethyl groups can lead to improved biological activity and enhanced stability in the final products. nbinno.com For instance, 3,5-Bis(trifluoromethyl)benzyl bromide has been utilized as a derivatization reagent for the detection of uracil (B121893) in DNA and in the enantioselective synthesis of a non-peptidic neurokinin NK1 receptor antagonist.

The general synthetic route to bis(trifluoromethyl)benzyl bromides often involves the bromination of the corresponding bis(trifluoromethyl)benzyl alcohol. guidechem.com This precursor alcohol can, in turn, be synthesized from the respective bis(trifluoromethyl)benzaldehyde via reduction. guidechem.com

Research Context and Scope for 3,4-Bis(trifluoromethyl)benzyl bromide

While the 3,5- and 2,4-isomers of bis(trifluoromethyl)benzyl bromide are documented in the chemical literature and are commercially available, specific research and detailed findings concerning This compound are notably scarce in readily accessible scientific databases. This suggests that this particular isomer may be less commonly synthesized or utilized in comparison to its structural counterparts.

The potential research applications of this compound would likely parallel those of its isomers, serving as a key intermediate for introducing the 3,4-bis(trifluoromethyl)benzyl group into target molecules. Its unique substitution pattern could offer different steric and electronic properties compared to the 3,5- and 2,4-isomers, potentially leading to novel pharmacological profiles or material characteristics in its derivatives.

Given the limited specific data for the 3,4-isomer, the following tables present the known physical and chemical properties of the related 2,4- and 3,5-isomers to provide a comparative context for this class of compounds.

Table 1: Chemical and Physical Properties of Bis(trifluoromethyl)benzyl Bromide Isomers

Property2,4-Bis(trifluoromethyl)benzyl bromide3,5-Bis(trifluoromethyl)benzyl bromide
Molecular Formula C9H5BrF6C9H5BrF6
Molecular Weight 307.03 g/mol 307.03 g/mol
CAS Number 140690-56-8 32247-96-4
Density 1.637 g/mL at 25 °C 1.675 g/mL at 25 °C
Refractive Index n20/D 1.451 n20/D 1.445
Appearance Not specifiedClear colorless to yellow-brown liquid thermofisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrF6

Molecular Weight

307.03 g/mol

IUPAC Name

4-(bromomethyl)-1,2-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)7(3-5)9(14,15)16/h1-3H,4H2

InChI Key

OTMDLXNMTOPZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3,4 Bis Trifluoromethyl Benzyl Bromide

Classical Approaches to Benzylic Bromide Synthesis

Traditional methods for synthesizing benzylic bromides are well-documented and can be effectively applied to trifluoromethylated substrates. These approaches typically involve either the radical-mediated substitution of a benzylic hydrogen or the nucleophilic substitution of a benzylic alcohol.

Radical Bromination of Bis(trifluoromethyl)toluenes

The most direct route to 3,4-Bis(trifluoromethyl)benzyl bromide is the free-radical bromination of its precursor, 3,4-bis(trifluoromethyl)toluene. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions. The trifluoromethyl groups are strongly deactivating, which makes electrophilic aromatic substitution difficult and favors the desired side-chain halogenation under radical conditions.

The reaction proceeds via a radical chain mechanism. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), generates radicals upon heating or UV irradiation. These radicals abstract a hydrogen atom from the benzylic methyl group of 3,4-bis(trifluoromethyl)toluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the final product and a new bromine radical, which propagates the chain. NBS is the preferred reagent as it maintains a low, steady concentration of molecular bromine (Br₂), which minimizes competing reactions such as addition to the aromatic ring.

The choice of solvent is crucial to the success of the reaction. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity and environmental impact have led to the adoption of alternatives. Solvents like (trifluoromethyl)benzene (benzotrifluoride) or 1,2-dichlorobenzene (B45396) have proven effective for benzylic brominations, providing clean and high-yielding reactions.

Reagent SystemInitiatorSolventTemperatureYield (%)
NBSAIBNCCl₄RefluxGood to Excellent
NBSBenzoyl PeroxideBenzotrifluoride80 °CHigh
NBSUV Light (CFL)Acetonitrile (B52724)Room Temp.Good

This table presents typical conditions for benzylic bromination reactions based on established literature for similar substrates. Yields are generalized.

Halogenation of 3,4-Bis(trifluoromethyl)benzyl alcohol

Common reagents for this conversion include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS). The reaction with PPh₃/NBS is known as the Appel reaction, which proceeds under mild, neutral conditions and is generally very rapid, often completing within minutes at room temperature.

Another effective method, demonstrated for the analogous synthesis of 3,5-bis(trifluoromethyl)benzyl bromide, uses sodium bromide (NaBr) in the presence of a strong acid like sulfuric acid (H₂SO₄). This system generates hydrobromic acid (HBr) in situ, which protonates the benzyl (B1604629) alcohol, converting the hydroxyl group into a good leaving group (water). The bromide ion then displaces the water molecule via an Sₙ1 or Sₙ2 mechanism. The strongly electron-withdrawing nature of the trifluoromethyl groups may favor an Sₙ2 pathway.

Reagent SystemSolventTemperatureYield (%)Reference Analogy
PPh₃ / NBSTHFRoom Temp.High
PBr₃Diethyl Ether0 °C to RTGood to ExcellentGeneral Method
NaBr / H₂SO₄(None)100-105 °C99%

This table outlines common conditions for the conversion of benzyl alcohols to benzyl bromides. The yield for NaBr/H₂SO₄ is based on the synthesis of the 3,5-isomer.

Advanced Bromination Techniques for Trifluoromethylated Aromatics

Modern synthetic chemistry seeks to improve upon classical methods by enhancing selectivity, efficiency, and environmental compatibility. For trifluoromethylated aromatics, these techniques focus on precise control over the reaction conditions.

Selective Benzylic Bromination Strategies

Achieving high selectivity for benzylic bromination over other potential reactions is paramount. Advanced strategies often employ continuous-flow reactors. A flow protocol using NBS can be activated by a household compact fluorescent lamp (CFL), avoiding the need for chemical initiators and allowing for precise control over reaction time and temperature. This method often uses safer solvents like acetonitrile and can improve reaction consistency and safety, particularly on a larger scale.

The use of phosphonium-based ionic liquids, such as tridecylmethylphosphonium tribromide, has also been explored as an alternative brominating agent. These reagents can offer advantages in handling, stoichiometry control, and sometimes, regioselectivity.

Regioselective Considerations in the Synthesis of this compound

For the substrate 3,4-bis(trifluoromethyl)toluene, regioselectivity is primarily concerned with side-chain versus aromatic ring bromination. There is only one methyl group, so there is no competition between different benzylic positions.

The key to ensuring exclusive benzylic bromination lies in the reaction mechanism.

Radical Conditions: The use of radical initiators (AIBN, BPO) or light (hν) specifically promotes the abstraction of the weaker benzylic C-H bond, initiating the side-chain halogenation process.

Absence of Lewis Acids: Aromatic bromination (electrophilic substitution) requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the Br-Br bond. By strictly avoiding these catalysts, reaction at the aromatic ring is suppressed.

Furthermore, the two trifluoromethyl groups exert a powerful deactivating effect on the benzene (B151609) ring through induction, making it highly electron-deficient. This inherent property makes the aromatic ring significantly less susceptible to electrophilic attack, thereby enhancing the regioselectivity for the desired benzylic bromination under radical conditions.

Multi-Step Synthetic Routes to this compound Precursors

The primary precursor for the synthesis of this compound is 3,4-bis(trifluoromethyl)toluene. The synthesis of this precursor is a critical step and typically involves the introduction of the trifluoromethyl groups onto a pre-existing aromatic scaffold.

A common industrial approach for synthesizing trifluoromethylarenes starts from the corresponding methylarenes. For 3,4-bis(trifluoromethyl)toluene, a plausible route would begin with 3,4-dimethyl-substituted benzene derivatives. For example, 3,4-dimethylbenzoic acid could be a starting point. The two methyl groups can be exhaustively chlorinated using chlorine gas under UV light to form 3,4-bis(trichloromethyl)benzoic acid. Subsequent treatment with a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃) would then convert the -CCl₃ groups into -CF₃ groups. A final decarboxylation step would yield the desired 3,4-bis(trifluoromethyl)benzene, which would then require a methylation step (e.g., Friedel-Crafts alkylation) to yield 3,4-bis(trifluoromethyl)toluene.

Alternatively, 3,4-toluic dicarboxylic acid can be treated with reagents like sulfur tetrafluoride (SF₄) to directly convert the carboxylic acid functionalities into trifluoromethyl groups. This method can be effective but often requires harsh conditions and specialized equipment to handle the toxic and corrosive SF₄ gas.

These multi-step sequences are complex but necessary for obtaining the specific substitution pattern required for the target precursor.

Aryl Halide Functionalization Pathways

A primary strategy for synthesizing the target compound is the functionalization of a stable, commercially available precursor that already contains the 3,4-bis(trifluoromethyl)phenyl moiety. This typically involves either direct side-chain bromination or the conversion of a benzylic alcohol.

Free-Radical Bromination of 3,4-Bis(trifluoromethyl)toluene : The most direct route involves the free-radical bromination of 3,4-bis(trifluoromethyl)toluene. This reaction selectively targets the benzylic methyl group. Common reagents for this transformation include N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (light). The use of a non-polar solvent like carbon tetrachloride has been traditional, though greener alternatives are now preferred. researchgate.netoregonstate.edu The reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl radical, which then reacts with a bromine source. oregonstate.edu

Conversion of 3,4-Bis(trifluoromethyl)benzyl alcohol : An alternative two-step pathway begins with 3,4-bis(trifluoromethyl)benzyl alcohol. This alcohol can be converted to the corresponding benzyl bromide using a variety of reagents. A common and effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide. guidechem.com Another approach involves treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). google.com This pathway is particularly useful if the benzyl alcohol is a more accessible or cost-effective starting material.

PathwayStarting MaterialKey ReagentsTypical ConditionsKey Features
Direct Bromination 3,4-Bis(trifluoromethyl)tolueneN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or UV lightReflux in a suitable solvent (e.g., CCl₄, acetonitrile)Direct, single-step functionalization of the methyl group.
Alcohol Conversion 3,4-Bis(trifluoromethyl)benzyl alcoholTriphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)Stirring in an organic solvent (e.g., toluene) at 0°C to room temperatureMild conditions, suitable for substrates sensitive to harsh reagents. guidechem.com

Grignard Reagent Mediated Syntheses

Grignard reagents provide a powerful tool for carbon-carbon bond formation, enabling the construction of the benzyl group from an aryl halide. This multi-step approach offers a versatile route starting from 3,4-bis(trifluoromethyl)bromobenzene.

The synthesis begins with the formation of the Grignard reagent, 3,4-bis(trifluoromethyl)phenylmagnesium bromide, by reacting 3,4-bis(trifluoromethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). google.com

Once formed, this highly nucleophilic Grignard reagent is reacted with a one-carbon electrophile to introduce the benzylic carbon. Solid paraformaldehyde is a commonly used, effective electrophile for this purpose. google.com The reaction yields the magnesium alkoxide intermediate, which upon acidic workup, produces 3,4-bis(trifluoromethyl)benzyl alcohol. google.comdoubtnut.com

The final step is the conversion of the synthesized 3,4-bis(trifluoromethyl)benzyl alcohol into the target this compound. This is accomplished using standard brominating agents as described previously, such as hydrobromic acid or the PPh₃/CBr₄ combination. google.comorganic-chemistry.org

StepDescriptionStarting MaterialKey ReagentsProduct
1 Grignard Reagent Formation3,4-Bis(trifluoromethyl)bromobenzeneMagnesium (Mg), Anhydrous THF3,4-Bis(trifluoromethyl)phenylmagnesium bromide
2 C-C Bond Formation3,4-Bis(trifluoromethyl)phenylmagnesium bromideParaformaldehyde (solid), followed by H₃O⁺ workup3,4-Bis(trifluoromethyl)benzyl alcohol
3 Bromination3,4-Bis(trifluoromethyl)benzyl alcoholHBr or PPh₃/CBr₄This compound

Green Chemistry Approaches in this compound Synthesis

Catalytic and Reagent-Controlled Methodologies for Reduced Waste

A key aspect of green chemistry is the minimization of waste through the use of catalytic processes and less hazardous reagents.

Solvent Replacement : A significant green improvement in benzylic bromination is the replacement of hazardous chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.netresearchgate.net Research has shown that solvents such as acetonitrile or (trifluoromethyl)benzene can be effective and more environmentally acceptable alternatives for reactions involving NBS. researchgate.netorganic-chemistry.orgresearchgate.net

Heterogeneous Reagents : To simplify purification and reduce waste, heterogeneous reagents can be employed. For instance, Silicaphosphine (Silphos), a silica-supported phosphine (B1218219) reagent, can be used to convert alcohols to bromides. organic-chemistry.org The solid-supported nature of this reagent allows the byproduct, Silphos oxide, to be removed by simple filtration, eliminating the need for complex chromatographic purification and reducing solvent use. organic-chemistry.org

Catalytic Precursor Synthesis : While the final bromination step is often stoichiometric, the principles of green chemistry can be applied to the synthesis of the precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions, are highly efficient, atom-economical methods for constructing the carbon skeleton of substituted toluenes from aryl halides. mdpi.com These catalytic methods operate with very low catalyst loadings, generate minimal waste compared to classical stoichiometric methods, and exhibit high functional group tolerance. mdpi.com

Green ApproachConventional MethodGreener AlternativeAdvantage
Solvent Choice Carbon Tetrachloride (CCl₄)Acetonitrile, (Trifluoromethyl)benzeneReduced toxicity and environmental impact. researchgate.netresearchgate.net
Reagent Type Homogeneous reagents (e.g., PPh₃)Heterogeneous reagents (e.g., Silphos)Simplified purification (filtration vs. chromatography), reduced solvent waste. organic-chemistry.org
Precursor Synthesis Stoichiometric multi-step synthesesPalladium-catalyzed cross-couplingHigh atom economy, low catalyst loading, reduced number of synthetic steps.

Flow Chemistry Applications for Enhanced Process Efficiency

Flow chemistry, or continuous-flow synthesis, represents a significant technological advancement for improving the efficiency, safety, and scalability of chemical reactions. Benzylic bromination is particularly well-suited to this technology.

In a typical flow setup, solutions of the starting material (e.g., 3,4-bis(trifluoromethyl)toluene) and the brominating agent (NBS) are continuously pumped and mixed, then passed through a temperature-controlled reactor. researchgate.net For photo-initiated reactions, this reactor is often a transparent tube coiled around a light source, such as a compact fluorescent lamp (CFL). organic-chemistry.orgresearchgate.net

The advantages of this approach are numerous:

Enhanced Safety : The small reactor volume ensures that only a minimal amount of reactive material is present at any given time, significantly reducing the risks associated with highly exothermic or radical reactions.

Superior Control : Precise control over parameters like temperature, residence time, and stoichiometry leads to higher selectivity and reproducibility, often minimizing the formation of byproducts like dibrominated species.

Efficiency and Scalability : Flow reactors can be operated for extended periods, allowing for the production of multi-gram or even kilogram quantities of product from a small laboratory setup. apolloscientific.co.uk This "scaling out" by running the reactor longer is often more straightforward than scaling up a traditional batch reactor. researchgate.net

Reduced Waste : The precise control allows for the use of near-stoichiometric amounts of reagents (e.g., as little as 1.05 equivalents of NBS), which minimizes waste. researchgate.net

This technology has been successfully applied to a wide range of benzylic brominations, demonstrating its potential for the efficient and green production of this compound. apolloscientific.co.uk

FeatureBatch ChemistryFlow Chemistry
Scalability Requires larger vessels, potential heat transfer issues."Scaling out" by extending run time, consistent performance. apolloscientific.co.uk
Safety Large quantities of reagents mixed at once, risk of thermal runaway.Small reaction volume, superior heat and mass transfer.
Reagent Usage Often requires a larger excess of reagents.Near-stoichiometric amounts can be used effectively. researchgate.net
Process Control Less precise control over mixing and temperature gradients.Precise control over residence time, temperature, and stoichiometry.

Reactivity and Mechanistic Studies of 3,4 Bis Trifluoromethyl Benzyl Bromide

Transition-Metal-Catalyzed Cross-Coupling Reactions

3,4-Bis(trifluoromethyl)benzyl bromide serves as a valuable electrophile in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the benzylic position. Its electron-deficient nature is a key factor in these transformations.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. kochi-tech.ac.jp Benzylic bromides are effective electrophiles in this reaction. nih.govnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.

The electron-deficient character of this compound makes it an excellent substrate for the initial oxidative addition step, which is often rate-limiting. Studies have shown that electron-poor electrophiles generally provide good to excellent yields in Suzuki couplings of benzyl (B1604629) halides. nih.gov

Typical conditions for the Suzuki-Miyaura coupling of benzylic bromides are presented in the table below, which are applicable to the reactions of this compound.

ComponentExamplesTypical Role
Palladium CatalystPd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂Catalyzes the C-C bond formation. nih.gov
LigandJohnPhos, SPhos, dppfStabilizes the palladium center and facilitates catalytic steps. nih.govnih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation. nih.govresearchgate.net
SolventDMF, THF/H₂O, TolueneSolubilizes reactants and facilitates the reaction. nih.govnih.gov
Boron ReagentArylboronic acids, Potassium aryltrifluoroboratesProvides the nucleophilic carbon partner. nih.gov

Beyond the Suzuki coupling, the reactivity of this compound extends to other important cross-coupling reactions.

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. wikipedia.org While less common, the use of benzyl halides as substrates is also known. wikipedia.orgorganic-chemistry.org The reaction involves the oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The strong electron-withdrawing nature of the trifluoromethyl groups would facilitate the initial oxidative addition. Although specific examples with this compound are sparse, related Heck-type reactions of secondary trifluoromethylated alkyl bromides have been successfully developed. beilstein-journals.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between a halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The application to benzyl halides is feasible, especially under copper-free conditions which can be milder. libretexts.org The high reactivity of the benzylic C-Br bond in this compound makes it a plausible candidate for this transformation, allowing for the synthesis of propargyl-arene structures.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (R-MgX) as the nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org This reaction is effective for a wide range of electrophiles, including both electron-rich and electron-deficient aryl bromides. nih.govrhhz.net The coupling of Grignard reagents with benzylic halides is a well-established method for forming C-C bonds. organic-chemistry.org Given its tolerance for varied electronic properties, the Kumada coupling represents a viable pathway for the functionalization of this compound.

Design and Application of Palladium and Other Metal Catalysts for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar benzyl bromides in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provides a strong indication of its expected behavior. nih.govwikipedia.orgwikipedia.orgchemguide.co.ukresearchgate.net The presence of two electron-withdrawing trifluoromethyl groups is anticipated to influence the oxidative addition step in the catalytic cycle.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

An efficient palladium-catalyzed Heck-type reaction has been developed for secondary trifluoromethylated alkyl bromides, which proceeds under mild conditions with high efficiency. beilstein-journals.org This reaction is believed to involve a single electron transfer (SET) pathway, generating a secondary trifluoromethylated alkyl radical. beilstein-journals.org A similar radical pathway could be envisioned for this compound.

Below is an illustrative data table for a palladium-catalyzed Suzuki-Miyaura cross-coupling of various benzyl bromides with potassium aryltrifluoroborates, which demonstrates the feasibility of such reactions with functionalized benzyl bromides. nih.govacs.org

Benzyl BromideAryltrifluoroborateCatalystBaseSolventTemperature (°C)Yield (%)
Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O7795
4-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O7792
4-Nitrobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O7745
4-(Trifluoromethyl)benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O9088

This table is illustrative and based on data for analogous compounds to indicate the potential reactivity of this compound in Suzuki-Miyaura coupling reactions. nih.govacs.org

Electrophilic Aromatic Substitution on the Bis(trifluoromethyl)phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. chemguide.co.ukwikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the aromatic ring.

The this compound molecule possesses three substituents on the benzene (B151609) ring: two trifluoromethyl (-CF₃) groups at positions 3 and 4, and a bromomethyl (-CH₂Br) group at position 1.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. columbia.edu The deactivation is primarily due to a strong negative inductive effect (-I). The -CF₃ group is a meta-director. columbia.edu

Bromomethyl Group (-CH₂Br): The bromomethyl group is generally considered to be weakly deactivating towards electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the bromine atom. It is considered an ortho, para-director.

In the case of this compound, the two adjacent trifluoromethyl groups strongly deactivate the entire ring. The directing effects of the substituents would be as follows:

The -CH₂Br group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The -CF₃ group at C3 directs to the meta positions relative to it (C1, C5).

The -CF₃ group at C4 directs to the meta positions relative to it (C2, C6).

The combined effect of these substituents makes the prediction of the major product complex. The two -CF₃ groups strongly deactivate all positions on the ring, but particularly the positions ortho and para to them. The position C5 is meta to the C3-CF₃ group and ortho to the C4-CF₃ group. The position C6 is ortho to the C1-CH₂Br group and meta to the C4-CF₃ group. The position C2 is ortho to the C1-CH₂Br group and meta to the C4-CF₃ group. Given the strong deactivating nature of the two trifluoromethyl groups, electrophilic aromatic substitution on this ring would be extremely difficult and require harsh reaction conditions. The most likely positions for substitution would be C2 and C6, which are ortho to the weakly deactivating bromomethyl group and meta to one of the strongly deactivating trifluoromethyl groups. However, steric hindrance from the adjacent substituents would also play a significant role.

Radical Reactions and Photochemistry of this compound

Benzylic bromides are precursors to benzyl radicals, which are important intermediates in a variety of chemical transformations. The formation of these radicals can often be initiated by single electron transfer (SET) or photochemical activation.

Single electron transfer to a benzyl bromide leads to the formation of a radical anion, which then fragments to give a benzyl radical and a bromide anion. The ease of this process is related to the reduction potential of the benzyl bromide. Electron-withdrawing groups on the aromatic ring generally make the reduction potential less negative, facilitating the SET process. acs.org

The presence of two strongly electron-withdrawing trifluoromethyl groups in this compound is expected to significantly lower its reduction potential compared to unsubstituted benzyl bromide. This would make it a more suitable substrate for SET-initiated reactions.

Photocatalysis offers a mild method for initiating SET. nih.gov In a typical photocatalytic cycle, a photosensitizer absorbs light and transfers an electron to the benzyl bromide, initiating the radical formation. The resulting benzyl radical can then participate in various C-C bond-forming reactions. For instance, a general method for the photocatalytic coupling of benzyl chlorides and bromides with electron-deficient alkenes has been developed, which works well for substrates with electron-withdrawing groups. beilstein-journals.org

A plausible mechanism for the photocatalytic generation of a benzyl radical from a benzyl bromide via SET is as follows:

A photocatalyst (PC) absorbs light and is excited to PC*.

The excited photocatalyst (PC) reduces the benzyl bromide (ArCH₂Br) to its radical anion. PC + ArCH₂Br → PC⁺ + [ArCH₂Br]⁻•

The radical anion fragments to form a benzyl radical and a bromide ion. [ArCH₂Br]⁻• → ArCH₂• + Br⁻

The benzyl radical can then react with a suitable substrate.

Stereoselective Transformations and Chiral Synthesis with this compound Derivatives

Derivatives of this compound can be employed in stereoselective synthesis, where the bulky and electronically distinct bis(trifluoromethyl)benzyl group can act as a directing group or a chiral auxiliary.

While specific examples utilizing the 3,4-bis(trifluoromethyl)benzyl group are scarce in readily available literature, studies on the closely related 3,5-bis(trifluoromethyl)benzyl group provide valuable insights. For instance, the use of 3,5-bis(trifluoromethyl)benzyl protecting groups in glucosyl donors has been shown to significantly enhance the 1,2-cis-selectivity in glycosylation reactions. nih.gov The electron-withdrawing nature of the trifluoromethyl groups is believed to disfavor the formation of a dissociative oxocarbenium ion intermediate, thereby promoting a more concerted SN2-like pathway.

The following table illustrates the effect of substituted benzyl protecting groups on the stereoselectivity of a glycosylation reaction. nih.gov

Protecting GroupAcceptorPromoterSolventα:β Ratio
Benzyl (Bn)N-Cbz-3-aminopropanolTMSOTfCH₂Cl₂5.5:1
4-Trifluoromethylbenzyl (p-CF₃Bn)N-Cbz-3-aminopropanolTMSOTfCH₂Cl₂8:1
3,5-Bis(trifluoromethyl)benzyl (3,5-diCF₃Bn)N-Cbz-3-aminopropanolTMSOTfCH₂Cl₂>20:1

This table demonstrates the influence of electron-withdrawing trifluoromethyl groups on the stereochemical outcome of a glycosylation reaction, suggesting a similar potential for the 3,4-bis(trifluoromethyl)benzyl group. nih.gov

Furthermore, the 3,4-bis(trifluoromethyl)phenyl moiety can be incorporated into chiral ligands or catalysts for asymmetric transformations. The steric and electronic properties of this group can create a specific chiral environment around a catalytic center, leading to high enantioselectivity in reactions such as reductions, oxidations, and C-C bond formations. The development of chiral derivatives of this compound could open new avenues in asymmetric synthesis. uni-muenchen.de

Applications of 3,4 Bis Trifluoromethyl Benzyl Bromide As a Synthetic Building Block

Intermediates in Medicinal Chemistry and Drug Discovery

The introduction of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. As a carrier of the 3,4-bis(trifluoromethyl)benzyl moiety, this compound could theoretically serve as a valuable intermediate.

Synthesis of Fluorinated Pharmacophores and Analogues

Pharmacophores are the essential molecular features responsible for a drug's biological activity. 3,4-Bis(trifluoromethyl)benzyl bromide could be employed to introduce the bis(trifluoromethyl)benzyl group into a variety of molecular scaffolds, thereby creating novel fluorinated pharmacophores. This structural modification could lead to analogues of existing drugs with potentially improved pharmacokinetic profiles.

Derivatization for Tailoring Molecular Structures in Drug Candidate Synthesis

In the process of drug discovery, lead compounds are often chemically modified to optimize their properties. The reactive nature of the benzyl (B1604629) bromide allows for its use in derivatization reactions, such as alkylation of amines, phenols, and thiols. This would enable the attachment of the 3,4-bis(trifluoromethyl)benzyl group to a wide range of drug candidates, providing a method for fine-tuning their molecular structure and, consequently, their biological activity.

Applications in Agrochemical Synthesis

Similar to medicinal chemistry, the incorporation of fluorine atoms, particularly trifluoromethyl groups, is a well-established strategy in the design of modern agrochemicals to improve their efficacy and stability.

Precursors for Novel Agrochemical Agents

This compound could serve as a precursor for the synthesis of new herbicides, insecticides, and fungicides. The introduction of the 3,4-bis(trifluoromethyl)phenyl moiety might confer enhanced biological activity or improved environmental persistence profiles to the resulting agrochemical agents.

Precursors for Advanced Materials and Polymers

The unique electronic and physical properties imparted by trifluoromethyl groups make them desirable for the development of advanced materials and polymers with specific functionalities.

Advanced Characterization and Spectroscopic Analysis in Research on 3,4 Bis Trifluoromethyl Benzyl Bromide

High-Resolution Spectroscopic Methodologies (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

The primary structure of 3,4-Bis(trifluoromethyl)benzyl bromide is typically elucidated using a combination of high-resolution spectroscopic techniques. Each method provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for detailing the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and benzylic protons. The benzylic protons (-CH₂Br) would likely appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom. The aromatic region would display a more complex pattern due to the coupling between the three protons on the benzene (B151609) ring, with their chemical shifts influenced by the two trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing characteristic signals for the benzylic carbon and the aromatic carbons. The carbons attached to the trifluoromethyl groups would exhibit splitting due to carbon-fluorine coupling.

¹⁹F NMR: Given the presence of two trifluoromethyl groups, fluorine-19 NMR spectroscopy is an indispensable tool. It would provide information on the chemical environment of the fluorine nuclei and could help confirm the 3,4-substitution pattern.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and the benzylic group.

C-C stretching vibrations within the aromatic ring.

Strong C-F stretching vibrations, which are characteristic of trifluoromethyl groups.

The C-Br stretching vibration, typically found in the lower frequency region of the spectrum.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to the π → π* transitions of the substituted benzene ring.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of the compound, as well as providing structural information through fragmentation patterns. Under electron ionization (EI), this compound would be expected to produce a molecular ion peak (M⁺). Common fragmentation pathways would likely involve the loss of the bromine atom to form a stable benzyl (B1604629) cation, and potentially the loss of trifluoromethyl groups.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Singlet for benzylic protons (-CH₂Br), complex multiplet for aromatic protons.
¹³C NMR Signals for benzylic carbon, aromatic carbons, and carbons of CF₃ groups (with C-F coupling).
¹⁹F NMR Signals corresponding to the two distinct trifluoromethyl groups.
IR Spectroscopy Characteristic bands for C-H, C=C (aromatic), strong C-F, and C-Br stretching.
UV-Vis Spectroscopy Absorption maxima in the UV region due to π → π* transitions.
Mass Spectrometry Molecular ion peak and characteristic fragment ions (e.g., loss of Br, CF₃).

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (GC, HPLC)

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of chemical reactions.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like benzyl bromides. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can effectively separate the target compound from impurities and starting materials. The choice of the GC column (e.g., a non-polar or medium-polarity column) and the temperature program are critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for less volatile compounds or for reaction mixtures that are not amenable to GC analysis. Reversed-phase HPLC with a suitable C18 or C8 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common approach. A UV detector is typically used for detection, set at a wavelength where the compound exhibits strong absorbance.

Chromatographic TechniqueApplication in the Analysis of this compound
Gas Chromatography (GC) Purity assessment, identification of volatile impurities, and reaction monitoring.
GC-MS Combines separation with mass analysis for definitive peak identification.
High-Performance Liquid Chromatography (HPLC) Purity determination, analysis of non-volatile components, and monitoring reaction kinetics.

Computational Chemistry and Theoretical Investigations of 3,4 Bis Trifluoromethyl Benzyl Bromide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.com For 3,4-Bis(trifluoromethyl)benzyl bromide, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecule's geometry and calculate key electronic descriptors. mdpi.comresearchgate.net

The primary focus of such a study would be to understand the influence of the two electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene (B151609) ring and, consequently, on the reactivity of the benzylic bromide group. The positions of these groups at the 3 and 4 (meta and para) positions create an asymmetric electron distribution across the ring.

Key areas of investigation would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. It is expected to show significant positive potential (electron deficiency) around the benzylic carbon and the hydrogen atoms of the CH₂Br group, indicating susceptibility to nucleophilic attack. The highly electronegative fluorine atoms of the -CF₃ groups would be sites of negative potential.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. The strong inductive effect of the two -CF₃ groups would be expected to lower the energy of both orbitals and influence the energy gap, which in turn affects the molecule's reactivity profile. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis would quantify charge distribution, revealing a significant partial positive charge on the benzylic carbon (α-carbon), making it a strong electrophilic center. This analysis would also detail the hyperconjugative interactions that contribute to the stability of the molecule and any potential transition states during reactions.

Illustrative DFT-Calculated Electronic Properties

The following table illustrates the type of data that a DFT analysis would provide for this compound, based on typical values for related fluorinated aromatic compounds.

ParameterExpected Calculated ValueSignificance
HOMO Energy ~ -7.5 eVRepresents the ability to donate an electron. A lower value, influenced by the -CF₃ groups, suggests a lower tendency to act as an electron donor.
LUMO Energy ~ -1.2 eVRepresents the ability to accept an electron. A low LUMO energy indicates a higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) ~ 6.3 eVIndicates chemical reactivity and stability. A larger gap implies higher stability and lower reactivity.
Dipole Moment ~ 3.5 DebyeReflects the overall polarity of the molecule, arising from the asymmetric placement of the polar -CF₃ and -CH₂Br groups.
NBO Charge on α-Carbon ~ +0.25 eQuantifies the electrophilicity of the benzylic carbon, which is the primary site for nucleophilic substitution reactions. The positive charge is enhanced by the electron-withdrawing effects of both the bromine and the substituted ring. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule behaves in a dynamic environment.

Key insights from MD simulations would include:

Conformational Preferences: Analysis of the simulation trajectory would identify the preferred rotational conformations (rotamers) around the C(ring)-C(benzyl) bond. The steric bulk and electrostatic interactions of the -CF₃ groups with the -CH₂Br moiety would dictate the potential energy surface for this rotation, revealing the most stable conformations.

Solvent Interactions: When simulated in a solvent (e.g., water, methanol, or a nonpolar solvent), MD can model the formation and dynamics of the solvent shell around the molecule. This is particularly important for understanding how solvent molecules might stabilize or destabilize transition states in substitution reactions.

Intermolecular Interactions: In a simulation of multiple molecules, MD can predict how this compound molecules interact with each other in a condensed phase. This would highlight potential C-H···F or π-π stacking interactions, which govern the physical properties of the compound in liquid or solid states. researchgate.net The study of fluorinated molecules on surfaces has shown that fluorination can significantly alter growth behavior by modifying intermolecular and molecule-substrate interactions. arxiv.org

Illustrative Conformational Analysis Data

This table presents hypothetical data from a conformational analysis, showing the relative energies of different rotamers defined by a dihedral angle.

Dihedral Angle (Br-Cα-C1-C2)Relative Energy (kcal/mol)Population (%)Description
2.55Eclipsed conformation; the C-Br bond is aligned with the C1-C2 bond of the ring, leading to steric hindrance.
60°0.240Gauche conformation; a low-energy state where the bulky bromine atom is offset from the ring plane.
90°0.050Perpendicular conformation; often the most stable state for benzyl (B1604629) halides, minimizing steric interactions between the halogen and the ortho-substituent (in this case, a hydrogen).
180°3.05Anti-eclipsed conformation; the C-Br bond is aligned with the C1-C6 bond, potentially clashing with the substituent at the 3-position (-CF₃).

Reaction Pathway Analysis and Transition State Modeling for Complex Transformations

Theoretical modeling of reaction pathways is crucial for understanding reaction mechanisms and predicting reactivity. For this compound, this would typically involve modeling nucleophilic substitution reactions (Sₙ1 and Sₙ2). The presence of strong electron-withdrawing groups on the aromatic ring significantly influences the stability of potential intermediates and transition states. chemistry.coachyoutube.com

Computational investigations would focus on:

Sₙ2 Pathway: Modeling the Sₙ2 transition state would involve calculating the activation energy for a concerted attack by a nucleophile and departure of the bromide ion. The electron-withdrawing -CF₃ groups are expected to destabilize the developing partial positive charge on the benzene ring in the transition state, but the strong electrophilicity of the benzylic carbon would still make this pathway viable. youtube.com

Sₙ1 Pathway: The Sₙ1 mechanism proceeds through a carbocation intermediate. The stability of the benzylic carbocation is paramount. While benzylic carbocations are generally stabilized by resonance with the benzene ring, the two powerful electron-withdrawing -CF₃ groups on the ring would strongly destabilize the positive charge, making the formation of this carbocation highly unfavorable. quora.comdoubtnut.com Therefore, computational analysis is expected to show a very high activation energy for the Sₙ1 pathway.

Transition State Geometry and Vibrational Frequencies: Locating the transition state structure on the potential energy surface is a key goal. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Analysis of this frequency confirms the nature of the transition state connecting reactants and products.

Illustrative Reaction Pathway Energy Profile

This table provides a hypothetical comparison of calculated activation energies for Sₙ1 and Sₙ2 reactions with a generic nucleophile (Nu⁻).

Reaction PathwayRate-Determining StepCalculated Activation Energy (ΔG‡, kcal/mol)Conclusion
Sₙ1 Formation of benzylic carbocation> 35The high activation energy reflects the significant electronic destabilization of the positive charge on the benzylic carbocation by the two meta and para -CF₃ groups. This pathway is predicted to be kinetically inaccessible under normal conditions.
Sₙ2 Nucleophilic attack on the α-carbon~ 20The activation energy is within a typical range for Sₙ2 reactions of activated halides. While the electron-withdrawing groups may have a minor destabilizing effect on the transition state compared to an unsubstituted benzyl bromide, the reaction is predicted to proceed predominantly through this concerted mechanism due to the extreme unfavorability of the Sₙ1 pathway. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-bis(trifluoromethyl)benzyl bromide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves bromination of 3,4-bis(trifluoromethyl)toluene using N \text{N}-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl4_4. Optimization includes controlling stoichiometry (1:1.1 molar ratio of substrate:NBS) and reaction time (6–8 hours). Purification via fractional distillation under reduced pressure (e.g., 82–84°C at 10 mmHg) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1). Competing side reactions (e.g., di-bromination) can be minimized by maintaining low bromine excess.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1\text{H}-NMR should show a singlet for the benzylic -CH2_2Br protons (~3.8–4.0 ppm) and splitting patterns for aromatic protons influenced by trifluoromethyl groups .
  • GC-MS : Retention indices (e.g., using polydimethyl siloxane columns) and molecular ion peaks (m/z307m/z \approx 307) confirm purity and molecular weight .
  • Elemental Analysis : Match calculated vs. observed %C, %H, %Br to validate stoichiometry .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Storage : Store in amber glass under inert gas (Ar/N2_2) at –20°C. Avoid exposure to moisture or light, which can hydrolyze the C-Br bond.
  • Safety : Use gloveboxes for transfers; decomposition releases HBr, requiring neutralization traps .

Advanced Research Questions

Q. How do the electronic effects of trifluoromethyl groups at the 3,4-positions influence reactivity in nucleophilic substitution (SN_N2) reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl groups stabilize the transition state by polarizing the C-Br bond, accelerating SN_N2 reactions. However, steric hindrance from the 3,4-substituents may reduce accessibility to the benzylic carbon .
  • Experimental Validation : Compare reaction rates with meta-substituted analogs (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) using kinetic studies (e.g., conductivity monitoring) .

Q. What strategies mitigate elimination side reactions during alkylation with this compound?

  • Condition Optimization :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize ionic intermediates and suppress E2 pathways.
  • Employ mild bases (e.g., K2_2CO3_3) instead of strong bases (e.g., NaOH) to avoid dehydrohalogenation .
    • Byproduct Analysis : Monitor for olefin formation via 1H^1\text{H}-NMR (vinyl proton signals at 5.5–6.5 ppm) .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The benzylic carbon exhibits higher electrophilicity (f0.15f^- \approx 0.15) compared to aromatic carbons.
  • Transition-State Analysis : Simulate steric effects using molecular mechanics (MMFF94 force field) to assess accessibility for Pd-catalyzed couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.